4-(Dibenzylamino)-2,6-dimethylphenylboronic acid

Description

Structural and Molecular Properties

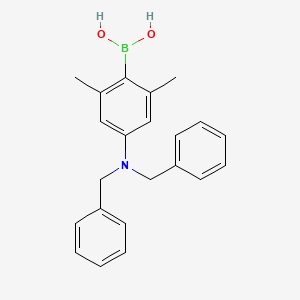

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid exhibits distinctive structural features that define its chemical identity and reactivity profile. The compound possesses the molecular formula C22H24BNO2 with a molecular weight of 345.24 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is (4-(dibenzylamino)-2,6-dimethylphenyl)boronic acid, reflecting its systematic nomenclature based on the substitution pattern of the phenyl ring.

The molecular structure incorporates several key functional elements that contribute to its overall properties. The boronic acid moiety (-B(OH)2) serves as the primary reactive center, while the dibenzylamino substituent at the 4-position introduces significant steric bulk and electronic effects. The two methyl groups positioned at the 2,6-positions of the phenyl ring create additional steric hindrance around the boron center, which can influence the compound's reactivity in coupling reactions.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CC1=C(B(O)O)C(C)=CC(N(CC2=CC=CC=C2)CC3=CC=CC=C3)=C1. This notation clearly illustrates the connectivity pattern, showing the boronic acid group attached to a dimethyl-substituted phenyl ring bearing a dibenzylamino substituent.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Abstract Service Number | 1451391-44-8 | |

| Molecular Formula | C22H24BNO2 | |

| Molecular Weight | 345.24 g/mol | |

| MDL Number | MFCD18447596 | |

| Purity (typical) | 97% |

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C22H24BNO2/c1-17-13-21(14-18(2)22(17)23(25)26)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14,25-26H,15-16H2,1-2H3, which provides a unique textual representation of the molecular structure. The corresponding InChI Key UOILFPHQODZYGP-UHFFFAOYSA-N serves as a shorter, hashed version of the InChI string for database searches and computational applications.

Storage and handling considerations for this compound typically require sealed storage conditions at temperatures between 2-8°C to maintain chemical stability. The compound is generally supplied as a crystalline solid with high purity specifications, making it suitable for research applications requiring precise stoichiometric control.

Spectroscopic and Computational Analysis

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for confirming the compound's identity and assessing its purity. The compound's complex aromatic system, featuring multiple benzyl groups and a substituted phenyl ring, generates characteristic spectroscopic patterns that can be used for structural elucidation.

The aromatic proton signals in the proton nuclear magnetic resonance spectrum are expected to appear in the characteristic chemical shift range for substituted benzene rings. The dibenzylamino substituent contributes multiple aromatic proton signals from the two benzyl groups, while the dimethyl-substituted phenyl ring bearing the boronic acid functionality provides additional aromatic resonances. The methyl groups at the 2,6-positions appear as distinct singlets in the aliphatic region of the spectrum.

Computational analysis of the molecular structure reveals important geometric and electronic parameters. The presence of the dibenzylamino group introduces significant conformational flexibility around the nitrogen center, allowing for various rotational conformers. The steric interactions between the methyl groups at positions 2 and 6 and the boronic acid functionality create a specific geometric arrangement that influences the compound's reactivity profile.

The electronic structure of the compound is characterized by the electron-donating nature of the dibenzylamino substituent, which can activate the aromatic ring toward electrophilic substitution reactions. Simultaneously, the boronic acid group serves as an electron-withdrawing functionality that can participate in various coupling reactions, particularly Suzuki-Miyaura cross-coupling processes.

Table 2: Spectroscopic and Computational Parameters

| Parameter | Characteristic | Analysis Method |

|---|---|---|

| Aromatic Proton Signals | Multiple overlapping multiplets | 1H Nuclear Magnetic Resonance |

| Methyl Group Signals | Sharp singlets | 1H Nuclear Magnetic Resonance |

| Benzyl CH2 Signals | Characteristic pattern | 1H Nuclear Magnetic Resonance |

| Conformational Flexibility | Multiple rotamers | Computational Analysis |

| Electronic Effects | Electron-donating amino group | Quantum Chemical Calculations |

Comparative Analysis with Related Boronic Acids

Comparative analysis of this compound with structurally related boronic acids provides valuable insights into the effects of substitution patterns on molecular properties and reactivity. Several related compounds serve as useful comparison points, including 2,6-dimethylphenylboronic acid, 4-dimethylaminophenylboronic acid, and other substituted phenylboronic acid derivatives.

2,6-Dimethylphenylboronic acid represents the parent compound without the dibenzylamino substituent. This compound has a molecular formula of C8H11BO2 and a molecular weight of 149.98 grams per mole, significantly lower than the target compound. The absence of the amino substituent results in different electronic properties and reduced steric bulk, leading to distinct reactivity patterns in coupling reactions.

In contrast, 4-dimethylaminophenylboronic acid incorporates an amino substituent but lacks the methyl groups at positions 2 and 6. This compound demonstrates the electronic effects of amino substitution without the additional steric constraints imposed by the methyl groups. The comparison reveals how the combination of both amino substitution and methyl group placement creates unique properties in the target compound.

Table 3: Comparative Analysis of Related Phenylboronic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Chemical Abstract Service Number |

|---|---|---|---|---|

| This compound | C22H24BNO2 | 345.24 | Dibenzylamino + 2,6-dimethyl | 1451391-44-8 |

| 2,6-Dimethylphenylboronic acid | C8H11BO2 | 149.98 | 2,6-dimethyl substitution | 100379-00-8 |

| (4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid | C12H19BO2 | 206.09 | Tert-butyl + 2,6-dimethyl | 950778-38-8 |

| (2,6-Dimethyl-4-methoxyphenyl)boronic acid | C9H13BO3 | 194.01 | Methoxy + 2,6-dimethyl | 361543-99-9 |

The steric effects of the 2,6-dimethyl substitution pattern are particularly noteworthy when comparing these compounds. Research has demonstrated that 2,6-dimethylphenylboronic acid can fail to participate in certain four-component Petasis reactions due to steric hindrance. This finding suggests that the addition of the bulky dibenzylamino group in the target compound would further enhance these steric effects, potentially limiting its participation in similar multi-component reactions.

Electronic effects also play a crucial role in differentiating these compounds. The dibenzylamino substituent in the target compound provides strong electron-donating character, which contrasts with other substituents such as cyano groups that would provide electron-withdrawing effects. This electronic differentiation influences not only the reactivity of the boronic acid functionality but also the overall stability and handling characteristics of the compound.

The comparative analysis extends to consideration of related pyridyl boronic acids, such as (2,6-dimethylpyridin-4-yl)boronic acid, which incorporates nitrogen into the aromatic ring rather than as a substituent. These heterocyclic analogs provide additional perspective on how structural modifications affect the fundamental properties of organoboron compounds.

Properties

IUPAC Name |

[4-(dibenzylamino)-2,6-dimethylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BNO2/c1-17-13-21(14-18(2)22(17)23(25)26)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14,25-26H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOILFPHQODZYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601170999 | |

| Record name | Boronic acid, B-[4-[bis(phenylmethyl)amino]-2,6-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-44-8 | |

| Record name | Boronic acid, B-[4-[bis(phenylmethyl)amino]-2,6-dimethylphenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-[bis(phenylmethyl)amino]-2,6-dimethylphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601170999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The compound 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid is structurally characterized by a boronic acid moiety attached to a 2,6-dimethylphenyl ring substituted at the 4-position with a dibenzylamino group. The synthetic approach typically involves:

- Preparation or procurement of 2,6-dimethylphenylboronic acid as a key intermediate.

- Palladium-catalyzed cross-coupling of this boronic acid with an appropriate aryl halide bearing the dibenzylamino substituent or its precursor.

- Use of base and solvent systems optimized for Suzuki coupling.

- Purification by column chromatography or recrystallization.

Preparation of 2,6-Dimethylphenylboronic Acid Intermediate

The boronic acid intermediate, 2,6-dimethylphenylboronic acid , is synthesized or obtained commercially and serves as a crucial building block. Several literature reports detail its preparation and use in Suzuki coupling reactions:

These conditions are typical for Suzuki coupling, where the boronic acid and aryl halide react in the presence of a palladium catalyst and base to form the biaryl linkage.

Introduction of the Dibenzylamino Group

The dibenzylamino substituent at the 4-position of the 2,6-dimethylphenyl ring can be introduced via:

- Direct coupling of a 4-bromo-2,6-dimethylphenylboronic acid derivative with dibenzylamine under Buchwald-Hartwig amination conditions.

- Alternatively, the amino group can be introduced post-coupling via nucleophilic substitution or reductive amination on a suitable precursor.

While direct literature on the exact preparation of This compound is limited, analogous methods for aryl amination and boronic acid functionalization suggest:

Microwave-assisted synthesis has also been reported for similar boronic acid derivatives, reducing reaction times to a few hours and improving yields.

Representative Experimental Procedure

A typical preparation involves:

Setup: Under an inert atmosphere (argon or nitrogen), 2,6-dimethylphenylboronic acid and a suitable aryl halide (e.g., 4-bromo-N-dibenzylamine derivative) are dissolved in a mixed solvent system (ethanol/water/toluene or dioxane).

Catalyst and Base Addition: Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or Pd2(dba)3) and base (sodium carbonate, potassium carbonate, or cesium carbonate) are added.

Reaction: The mixture is stirred at 80-100°C for 16-24 hours.

Workup: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate or diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated.

Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate or petroleum ether/ethyl acetate mixtures.

Characterization: The final compound is characterized by NMR, MS, and melting point analysis.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Suzuki coupling of 2,6-dimethylphenylboronic acid with aryl halide | 2,6-dimethylphenylboronic acid, 4-bromo-N-dibenzylamine or precursor | Ethanol/water/toluene or dioxane | Pd(PPh3)4 or Pd2(dba)3 | Na2CO3, K2CO3, or Cs2CO3 | 80-100 | 16-24 | 83-97 | Inert atmosphere, argon or nitrogen |

| Microwave-assisted coupling | Same as above | Water/acetonitrile | Pd(PPh3)2Cl2 | Na2CO3 | ~100 (microwave) | 3-6 | ~64-85 | Faster reaction, efficient |

Research Findings and Optimization Notes

- Base selection: Sodium carbonate and potassium carbonate are common bases, with cesium carbonate sometimes preferred for higher reactivity.

- Solvent system: Mixed solvents such as ethanol/water/toluene or 1,4-dioxane provide good solubility and reaction efficiency.

- Catalyst efficiency: Tetrakis(triphenylphosphine)palladium(0) is widely used; Pd2(dba)3 with phosphine ligands can improve yields.

- Temperature and time: Elevated temperatures (80-100°C) and extended reaction times (16-24 h) are standard; microwave irradiation can reduce time significantly.

- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures is effective for isolating pure product.

- Yield: Reported yields range from 64% (microwave-assisted) to 97% (traditional heating), indicating robust synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation of the boronic acid group.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Amines: Formed through substitution reactions of the amino group.

Scientific Research Applications

Synthetic Applications

1. Suzuki-Miyaura Coupling Reaction

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is vital in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals. The compound acts as a versatile coupling partner due to its stability and reactivity under various conditions.

2. Multicomponent Reactions

The compound has been employed in multicomponent reactions such as the Petasis reaction, where it serves as a boronic acid component reacting with amines and carbonyl derivatives to form β-amino alcohols. This reaction showcases its utility in synthesizing complex organic structures from simpler precursors .

Medicinal Chemistry

1. Anticancer Research

Recent studies have investigated the potential of boronic acids, including this compound, in developing anticancer agents. The unique ability of boronic acids to interact with biological targets through reversible covalent bonding makes them suitable candidates for drug development. For instance, modifications of boronic acids have led to the discovery of inhibitors for proteasomes and kinases involved in cancer progression.

2. Drug Delivery Systems

The compound's ability to form stable complexes with certain biomolecules has led to its exploration in drug delivery systems. Its incorporation into polymeric matrices can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in pharmaceutical formulation .

Data Table: Applications Overview

Case Studies

Case Study 1: Development of Anticancer Agents

A study published in ACS Chemical Reviews highlighted the use of various boronic acids, including this compound, in creating potent proteasome inhibitors. These inhibitors showed promising results in preclinical models of multiple myeloma, demonstrating the compound's potential therapeutic applications .

Case Study 2: Synthesis of Biaryl Compounds

In a recent publication, researchers successfully utilized this boronic acid derivative in a Suzuki-Miyaura coupling reaction to synthesize complex biaryl compounds that exhibited significant biological activity against various cancer cell lines. The efficiency of this reaction underscores the importance of this compound in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)-2,6-dimethylphenylboronic acid in chemical reactions involves the activation of the boronic acid group through coordination with a palladium catalyst. This activation facilitates the formation of a boronate complex, which undergoes transmetalation with an aryl or vinyl halide. The resulting intermediate undergoes reductive elimination to form the desired carbon-carbon bond. The dibenzylamino group can also participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Activity

- 2,6-Dimethylphenylboronic Acid (CAS 100379-00-8): Structure: Lacks the dibenzylamino group at position 3. Reactivity: Demonstrates moderate catalytic efficiency in the synthesis of cyclic carbonates from epoxides and CO₂, facilitated by hydrogen bonding via boronic acid hydroxyls . Steric Hindrance: The 2,6-dimethyl substitution pattern limits reactivity in biaryl formation reactions, as observed in monoarylation products (52% yield) even with excess boronic acid .

- 4-(Boc-amino)-2,6-dimethylphenylboronic Acid Pinacol Ester (CAS 2755733-09-4): Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group instead of dibenzylamino. Reactivity: The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthesis. Its pinacol ester form improves stability for storage and handling . Molecular Weight: 347.26 g/mol, significantly higher than simpler dimethylphenylboronic acids (e.g., 149.98 g/mol for 2,6-dimethylphenylboronic acid) .

Electronic and Steric Modifications

- Melting Point: 118–121°C, higher than 2,6-dimethylphenylboronic acid (105°C, decomposes), suggesting differences in crystallinity .

- 4-(Methanesulfonylamino)phenylboronic Acid (CAS 380430-57-9): Electron-Withdrawing Groups: The sulfonamide group decreases electron density at the phenyl ring, enhancing Lewis acidity of the boronic acid. This contrasts with the electron-donating dibenzylamino group in the target compound, which may reduce acidity .

Physicochemical Properties and Stability

Biological Activity

4-(Dibenzylamino)-2,6-dimethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dibenzylamino group and a dimethylphenyl moiety, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C18H22BNO2

- Molecular Weight : 295.19 g/mol

- CAS Number : 1451391-44-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence metabolic pathways and cellular signaling processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in studies involving breast cancer cell lines, the compound demonstrated dose-dependent inhibition of cell growth.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of TNF-alpha and IL-6 in macrophage cultures.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected bacterial strains are summarized below:

Case Studies

- Breast Cancer Study : In a recent study published in Cancer Research, researchers explored the effects of this compound on MCF-7 cells. The results indicated that the compound induces apoptosis through the activation of caspase pathways, providing insights into its potential as an anticancer agent.

- Inflammatory Response : A study conducted on RAW264.7 macrophages demonstrated that treatment with this boronic acid derivative significantly reduced nitric oxide production in response to lipopolysaccharide stimulation, highlighting its anti-inflammatory potential.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Its solubility in organic solvents indicates potential for formulation in drug delivery systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.